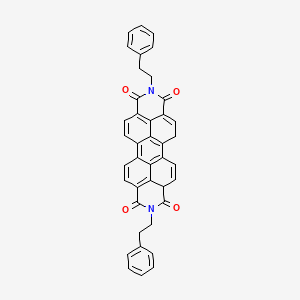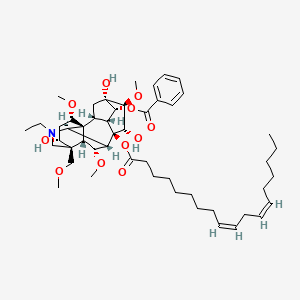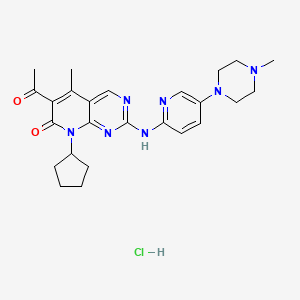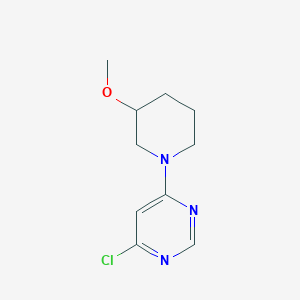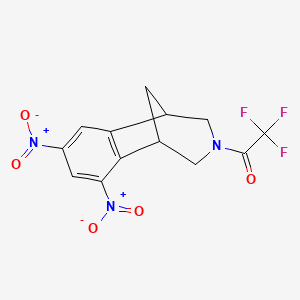
Flufenamic Acid Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug belonging to the anthranilic acid derivatives class. This compound is formed through the glucuronidation process, where Flufenamic Acid is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid Glucuronide involves the enzymatic reaction of Flufenamic Acid with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Flufenamic Acid .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Flufenamic Acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronosyltransferase enzyme and UDPGA as the glucuronic acid donor.
Major Products Formed
The major product formed from the hydrolysis of this compound is Flufenamic Acid. Other minor products may include various glucuronide isomers depending on the reaction conditions .
科学的研究の応用
Flufenamic Acid Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Flufenamic Acid in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and potential drug-drug interactions.
Toxicology: Assessing the safety and potential toxicity of Flufenamic Acid and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of Flufenamic Acid and its metabolites in biological samples.
作用機序
Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. Flufenamic Acid inhibits the activity of cyclooxygenase enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The glucuronidation process enhances the solubility and excretion of Flufenamic Acid, thereby modulating its pharmacokinetics and reducing its potential toxicity .
類似化合物との比較
Similar Compounds
Mefenamic Acid Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug, similar in structure and function to Flufenamic Acid Glucuronide.
Meclofenamic Acid Glucuronide: A glucuronide metabolite of Meclofenamic Acid, sharing similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of a trifluoromethyl group in its structure, which enhances its pharmacokinetic properties and biological activity compared to other fenamate derivatives .
特性
分子式 |
C20H18F3NO8 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H18F3NO8/c21-20(22,23)9-4-3-5-10(8-9)24-12-7-2-1-6-11(12)18(30)32-19-15(27)13(25)14(26)16(31-19)17(28)29/h1-8,13-16,19,24-27H,(H,28,29)/t13-,14-,15+,16-,19-/m0/s1 |
InChIキー |
KYJAGMJCIQJSBN-NAHJCDBISA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

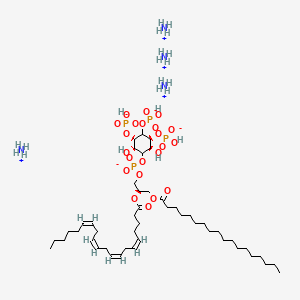

![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
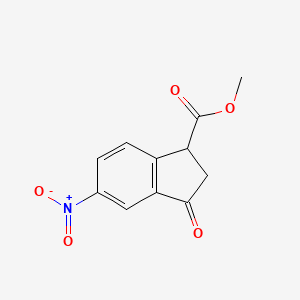
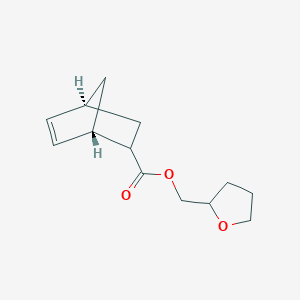
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
